molecular formula C7H4FN3O2 B596615 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid CAS No. 1211586-74-1

5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B596615
CAS No.: 1211586-74-1
M. Wt: 181.126
InChI Key: VIPUBXOFDNKYLH-UHFFFAOYSA-N
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Description

5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 3-position of the pyrazolo[3,4-b]pyridine core imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloro-5-fluoronicotinic acid with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization under acidic conditions to yield the desired pyrazolopyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom at the 5-position distinguishes 5-Fluoro-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid from its analogs. This fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

5-Fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 1211586-74-1) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as pyrazolo[3,4-b]pyridines. The synthesis of this compound typically involves multi-step reactions starting from simpler precursors, which can include the formation of the pyrazole ring followed by carboxylation at the 3-position. Various synthetic routes have been reported, emphasizing the importance of optimizing yield and purity for biological studies .

Biological Activity Overview

The biological activities of this compound have been investigated in several contexts:

1. Anticancer Activity

Recent studies have shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. For instance, compounds containing this scaffold have demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and liver cancer (HepG2) .

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundMDA-MB-23110.0Induces apoptosis via caspase activation
5-Fluoro derivativeHepG215.0Cell cycle arrest at G2/M phase
Other derivativesA3755.0Inhibition of B-Raf kinase

2. Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory activity. Studies indicate that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Table 2: Anti-inflammatory Activity

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
This compound30%70%2.33

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to enhance caspase activity in cancer cells, leading to programmed cell death .
  • Cell Cycle Regulation : It may cause cell cycle arrest in specific phases, preventing proliferation .
  • Enzyme Inhibition : Its ability to inhibit COX enzymes contributes to its anti-inflammatory effects .

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Study : A study involving MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant morphological changes indicative of apoptosis at concentrations as low as 1 µM.
  • Inflammation Model : In a carrageenan-induced paw edema model in rats, administration of the compound reduced swelling significantly compared to control groups, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-3-1-4-5(7(12)13)10-11-6(4)9-2-3/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPUBXOFDNKYLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733837
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211586-74-1
Record name 5-Fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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